
CNX-011-67
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CNX-011-67 is a highly potent and selective small molecule agonist with an EC50 of 0.24 nM towards human GPR40. This compound suppresses glucagon secretion in pancreatic islets under chronic glucolipotoxic conditions in vitro. This compound enhances glucose responsiveness, insulin secretion and islet insulin content in n-STZ rats and in islets from type 2 diabetic patients.
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential in Diabetes Management
1. Mechanism of Action
CNX-011-67 acts primarily by stimulating GPR40, which is predominantly expressed in pancreatic beta cells. This stimulation enhances glucose-dependent insulin secretion, thereby improving glycemic control in diabetic models. Research indicates that activation of GPR40 not only boosts insulin release but also promotes beta cell health by reducing apoptosis and metabolic stress .
2. Preclinical Studies
Several preclinical studies have demonstrated the efficacy of this compound in managing type 2 diabetes mellitus (T2DM). For instance, in studies involving Zucker Diabetic Fatty (ZDF) rats, treatment with this compound led to significant improvements in insulin secretion and reductions in fasting hyperglycemia. Specifically, treated rats showed a delay in the onset of hyperglycemia by approximately three weeks compared to controls, alongside decreased levels of triglycerides and free fatty acids .
Results Summary from ZDF Rat Studies:
Parameter | Control Group (mg/dL) | This compound Group (mg/dL) | Change (%) |
---|---|---|---|
Fasting Glucose (Day 0) | 155 ± 13 | 152 ± 9.6 | -2% |
Fasting Glucose (End Study) | 403 ± 31 | 305 ± 41 | -24% |
Insulin Secretion | Decreased | Increased | Significant |
Triglycerides | Elevated | Reduced | Significant |
Beta Cell Apoptosis | Increased | Decreased | Significant |
Impact on Beta Cell Function
1. Preservation of Beta Cells
Long-term treatment with this compound has been shown to enhance beta cell function by increasing insulin content and promoting the expression of pancreatic and duodenal homeobox 1 (PDX1), a key transcription factor for beta cell development and function. This suggests that this compound not only improves insulin secretion but also supports the structural integrity and functionality of beta cells under glucolipotoxic conditions .
2. Enhanced Insulin Signaling
In ZDF rats, this compound treatment resulted in improved insulin signaling pathways, as evidenced by elevated phosphorylation levels of AKT in peripheral tissues such as adipose tissue, skeletal muscle, and liver. This indicates a reduction in insulin resistance, further supporting its potential as a therapeutic agent for T2DM .
Clinical Implications
The findings from preclinical studies suggest that this compound could serve as a valuable therapeutic option for early intervention in diabetes management. By enhancing insulin sensitivity and preserving beta cell function, it may delay the progression of diabetes and reduce the risk of complications associated with prolonged hyperglycemia.
Case Studies and Clinical Trials
While extensive clinical data on this compound is still emerging, its presentation at various scientific forums highlights its potential. For example, Connexios Life Sciences presented preclinical data at the American Diabetes Association's Scientific Sessions, emphasizing its dual role in enhancing insulin secretion while mitigating metabolic stress within pancreatic beta cells .
Eigenschaften
IUPAC-Name |
unknow. |
---|---|
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CNX-011-67; CNX011-67; CNX 011-67; CNX-01167; CNX01167; CNX 01167. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.